(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Asymmetric synthesis Chiral ligand Optical purity

Obtaining enantiomerically pure products is a critical challenge in asymmetric synthesis. Generic achiral ligands yield racemic mixtures, while the wrong enantiomer inverts stereochemistry. (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine (CAS 84466-85-3) is a chiral diamine ligand derived from L-proline, providing the (S)-configuration essential for high enantioselectivity in catalytic asymmetric aldol, Mannich, and Michael reactions. • ≥97% purity (GC/Titration) ensures reproducible catalytic performance • Specific optical rotation [α]20/D -69° (c=0.5, EtOH) confirms enantiomeric integrity • Supplied as a colorless to light yellow liquid; stored under inert gas at room temperature • Available from stock with immediate global dispatch

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 84466-85-3
Cat. No. B1338417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
CAS84466-85-3
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCN1CCCC1CN2CCCCC2
InChIInChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m0/s1
InChIKeyVCVPSRADUBPOKJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine Overview


(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine (CAS 84466-85-3) is a chiral diamine derived from L-proline . This compound is a colorless to pale yellow liquid with a molecular weight of 182.31 g/mol and is primarily utilized as a chiral ligand in catalytic asymmetric aldol reactions . Its defining stereochemical feature is the (S)-configuration at the pyrrolidine 2-position, which confers specific optical activity: [α]20/D −69° to −70° (c = 0.5, EtOH) . The compound is characterized by its sensitivity to carbon dioxide and requires storage under inert atmosphere conditions [1].

1 Chiral ligand for asymmetric synthesis workflows
2 (S)-configuration from L-proline enables stereochemical control
3 Inert atmosphere storage required (CO₂-sensitive)

Why Substitution Fails for (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine


Direct substitution of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine with a generic diamine or with its (R)-enantiomer is not scientifically viable in stereoselective applications. The compound's utility stems from its specific (S)-configuration at the pyrrolidine 2-position, which originates from L-proline and dictates the absolute stereochemical outcome in asymmetric transformations . Using an achiral diamine such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) would result in racemic products, while employing the (R)-enantiomer (CAS 110958-18-4) would invert the stereochemical outcome of the reaction . Furthermore, variations in the tertiary amine architecture (e.g., substituting piperidine with diethylamine or morpholine) alter the ligand's steric environment and metal-coordination geometry, leading to unpredictable effects on both catalytic activity and enantioselectivity . These structural differences fundamentally preclude interchangeability.

Target: (S)-enantiomer
Substitute Concern
Specific (S)-stereochemistry from L-proline
(R)-enantiomer may invert stereochemical outcome
Chiral diamine for asymmetric induction
Achiral diamines (e.g., TMEDA) yield racemic products only
Defined piperidine-pyrrolidine ligand architecture
Altered steric/coordination environment may reduce enantioselectivity and catalytic activity

(S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine Differentiation Evidence


Stereochemical Identity & Specific Rotation

The target compound possesses a defined (S)-stereocenter at the pyrrolidine 2-position, which is quantitatively verifiable by its specific optical rotation: [α]20/D −69° to −70° (c = 0.5, EtOH) . The enantiomeric counterpart, (R)-1-[(1-methyl-2-pyrrolidinyl)methyl]piperidine (CAS 110958-18-4), has the opposite absolute configuration and would generate products with inverse stereochemistry .

Enantiomer Identity
Head-to-head
(S): [α]20/D −69° to −70° (c 0.5, EtOH)
(R): opposite sign expected
Quantifiable identity check for (S)-enantiomer procurement
Specific rotation confirms absolute stereochemistry
Asymmetric synthesis Chiral ligand Optical purity

Utility in Mukaiyama Aldol Reactions

The compound is documented as a 'useful chiral ligand for catalytic asymmetric aldol reactions,' specifically citing the work of Mukaiyama . It is a proline-based organocatalyst that has been investigated for asymmetric transformations including Aldol, Mannich, and Michael reactions . In contrast, simpler tertiary diamines such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) lack the chiral information necessary for enantioselective transformations.

Aldol Reaction Ligand
Class-level
Reported for Mukaiyama, Mannich, Michael reactions
Achiral TMEDA: no enantioselective induction
Supports selection for asymmetric catalysis method development
Specific enantiomeric excess data not publicly available; requires in-lab verification
Organocatalysis Aldol reaction Mukaiyama aldol

Physical & Storage Specifications

The compound has a density of 0.909 g/mL at 25°C and a boiling point of 121-123°C at 22 mmHg . It is documented as being sensitive to carbon dioxide and requires storage under inert atmosphere [1]. This is in contrast to structurally similar but non-basic compounds which may not require such stringent storage conditions.

Storage Requirement
Supporting evidence
Inert atmosphere (N₂/Ar), protect from CO₂
Density 0.909 g/mL; bp 121–123°C (22 mmHg)
Informs procurement planning and storage compliance
CO₂ sensitivity may affect shelf life; store at 2–8°C
Chemical handling Storage conditions Physical properties

Applications of (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine


Asymmetric Aldol Reaction Chiral Ligand

This compound is optimally deployed as a chiral ligand in catalytic asymmetric aldol reactions, particularly in the Mukaiyama-type aldol reaction forming β-hydroxy carbonyl compounds [1]. Its (S)-configuration derived from L-proline provides the stereochemical induction necessary for high enantioselectivity .

Asymmetric Mannich & Michael Reactions

As a proline-based organocatalyst, this compound has been investigated for asymmetric Mannich and Michael reactions beyond the aldol reaction [1]. This expands its utility to the synthesis of β-amino carbonyl compounds and other chiral building blocks.

Chiral Template for Microporous Materials

This compound has been employed as a chiral structure-directing agent (template) in the hydrothermal synthesis of aluminophosphate (AlPO) and gallophosphate (GaPO) molecular sieves, denoted as AlPO-MPMD and GaPO-MPMD [1]. This application leverages the compound's chiral amine functionality to imprint stereochemical information onto inorganic frameworks.

Application
Selection Property
Validation Focus
Asymmetric aldol reaction chiral ligand
(S)-configuration from L-proline for stereochemical induction
Enantioselectivity outcome review
Asymmetric Mannich & Michael reactions
Proline-based organocatalytic activity
Stereochemistry of β-amino carbonyl products
Chiral structure-directing agent for microporous materials
Chiral amine functionality for framework imprinting
Framework stereochemistry and porosity verification

Technical Documentation Hub

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